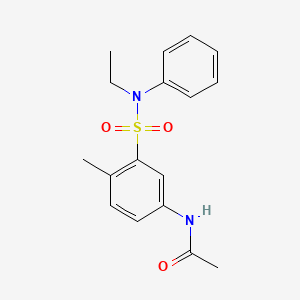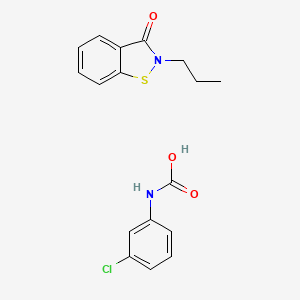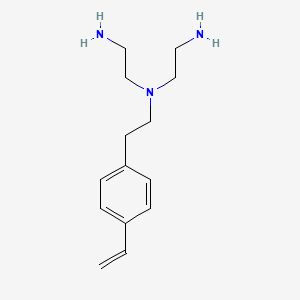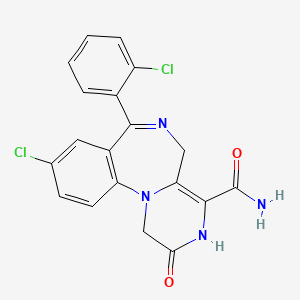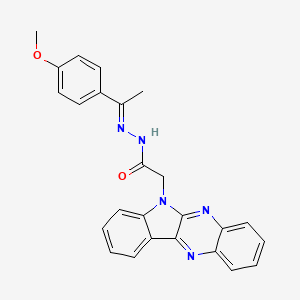
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, making it a valuable scaffold for developing drugs with anticancer, antiviral, and other therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide typically involves the condensation of isatin with o-phenylenediamine in the presence of an acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to form the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazide group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indoloquinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various molecular targets, including topoisomerases and ATP-binding cassette transporters, contributing to its anticancer and multidrug resistance-modulating activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
B-220: A synthetic indoloquinoxaline derivative with high DNA-binding affinity and antiviral activity.
NCA0424: Another indoloquinoxaline derivative with significant multidrug resistance-modulating activity.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide stands out due to its unique combination of functional groups, which enhance its DNA intercalation ability and broaden its spectrum of biological activities. Its methoxyphenyl and hydrazide groups contribute to its distinct pharmacological profile, making it a promising candidate for further drug development .
Properties
CAS No. |
116989-98-1 |
|---|---|
Molecular Formula |
C25H21N5O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H21N5O2/c1-16(17-11-13-18(32-2)14-12-17)28-29-23(31)15-30-22-10-6-3-7-19(22)24-25(30)27-21-9-5-4-8-20(21)26-24/h3-14H,15H2,1-2H3,(H,29,31)/b28-16+ |
InChI Key |
FZVIPFNVDOIPKA-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


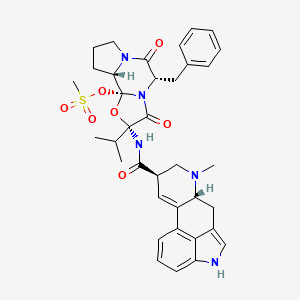

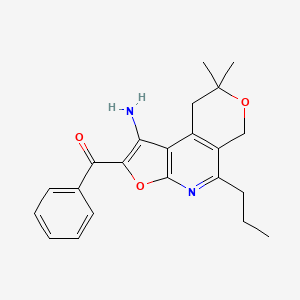


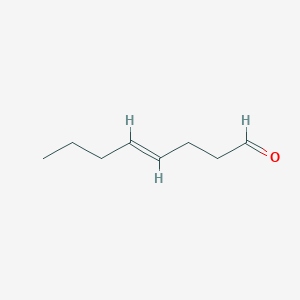
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
